Chemical structure and properties of 1-Ethyl-2-nitro-1H-imidazole
Chemical structure and properties of 1-Ethyl-2-nitro-1H-imidazole
An In-Depth Technical Guide to 1-Ethyl-2-nitro-1H-imidazole: Structural Dynamics, Bioreductive Mechanisms, and Analytical Profiling
Executive Summary
As the landscape of hypoxia-targeted therapeutics and radiotracers expands, the precise chemical behavior of nitroimidazole derivatives remains a cornerstone of oncological drug development. 1-Ethyl-2-nitro-1H-imidazole (CAS: 10045-33-7) is a critical low-molecular-weight compound within the 2-nitroimidazole class. While often encountered as a thermal decomposition product or synthetic impurity of established radiosensitizers like Misonidazole (MISO)[1], its distinct physicochemical properties and bioreductive activation pathways make it an essential scaffold for understanding hypoxia-selective targeting[2].
This whitepaper provides an authoritative synthesis of the structural properties, mechanistic causality, and analytical workflows required to isolate, validate, and utilize 1-ethyl-2-nitro-1H-imidazole in advanced research settings.
Chemical Structure and Physicochemical Properties
The pharmacological utility of 2-nitroimidazoles is dictated by their electron affinity, which is modulated by the substituents on the imidazole ring. In 1-ethyl-2-nitro-1H-imidazole, the presence of an ethyl group at the N1 position enhances lipophilicity compared to its methylated counterparts, facilitating cellular membrane diffusion. The nitro group at the C2 position is the pharmacophore responsible for the molecule's redox-sensitive behavior[2].
Table 1: Physicochemical and Structural Profile
| Property | Specification | Mechanistic Significance |
| IUPAC Name | 1-Ethyl-2-nitro-1H-imidazole | Standard nomenclature defining the N1-ethyl and C2-nitro substitutions. |
| CAS Number | 10045-33-7 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C5H7N3O2 | Dictates the exact mass used for MS identification[1]. |
| Molecular Weight | 141.13 g/mol | Low molecular weight ensures rapid diffusion into avascular tumor niches. |
| Key NMR Shifts (1H) | 1.39 ppm (t), 4.40 ppm (q) | The mutual coupling constant ( J=7.2 Hz) self-validates the ethyl substituent[1]. |
Mechanistic Insights: Bioreductive Activation in Hypoxia
To leverage 1-ethyl-2-nitro-1H-imidazole in drug development, one must understand the causality behind its hypoxia-selective accumulation. The mechanism is governed by a thermodynamic competition between molecular oxygen ( O2 ) and the intracellular reductive machinery.
Upon entering a cell, the prodrug undergoes a single-electron reduction catalyzed by ubiquitous intracellular reductases (e.g., nitroreductases), forming a nitro radical anion ( R−NO2∙− ).
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In Normoxia: Oxygen acts as a superior electron acceptor. It rapidly oxidizes the radical anion back to the parent 2-nitroimidazole, generating superoxide but preventing the drug from covalently binding. This is known as the "futile cycle"[2].
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In Hypoxia (<0.1% O2 ): The absence of oxygen allows the radical anion to undergo further irreversible reductions, ultimately forming a highly reactive hydroxylamine intermediate ( R−NHOH ). This electrophilic species undergoes nucleophilic attack by intracellular macromolecules (proteins) and glutathione (GSH), forming covalent adducts that trap the compound inside the hypoxic cell[3].
Caption: Bioreductive activation pathway of 2-nitroimidazoles in hypoxic environments.
Recent imaging mass spectrometry (IMS) studies on related 2-nitroimidazoles (like FMISO and pimonidazole) confirm that these glutathione conjugates are the primary metabolites responsible for the spatial distribution of the drug exclusively in hypoxic tumor regions[3],[4].
Experimental Protocols: Analytical Profiling and Validation
1-Ethyl-2-nitro-1H-imidazole is frequently identified as a byproduct (approx. 0.5 mol %) generated via the thermal decomposition of Misonidazole (MISO)[1]. Isolating and validating this compound requires a self-validating analytical workflow that cross-references nuclear magnetic resonance (NMR) spectroscopy with mass spectrometry (MS).
Protocol: Identification of 1-Ethyl-2-nitro-1H-imidazole in MISO Mixtures
Objective: To accurately detect and validate the presence of the 1-ethyl-2-nitroimidazole fraction within a mixed solid sample.
Step 1: Sample Preparation and Dissolution
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Action: Dissolve 5-10 mg of the solid sample in 0.5 mL of deuterated dimethyl sulfoxide ( DMSO−d6 ).
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Causality: DMSO−d6 is chosen over protic solvents to prevent rapid proton exchange, ensuring the clear resolution of the highly deshielded heterocycle protons on the imidazole ring.
Step 2: 1H NMR Spectroscopy Acquisition
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Action: Acquire the 1H NMR spectrum at 400 MHz or higher.
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Data Targets:
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Self-Validation Check: Calculate the mutual coupling constant between the triplet and quartet. It must equal J=7.2 Hz. If this constant deviates, the signal does not belong to an intact ethyl group.
Step 3: Mass Spectrometry (Electron Attachment)
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Action: Subject the vaporized sample to electron attachment mass spectrometry.
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Data Targets: Monitor for the intense peak at m/z 141 .
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Causality: Because 1-ethyl-2-nitroimidazole has a higher vapor pressure than MISO, it achieves a higher partial pressure in the gas phase, leading to a disproportionately intense anion peak at m/z 141 despite its low molar percentage in the solid state[1].
Step 4: Data Integration
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Action: Correlate the J=7.2 Hz NMR coupling with the m/z 141 MS peak. The convergence of these two independent physical properties definitively confirms the structural identity of 1-ethyl-2-nitro-1H-imidazole.
Caption: Analytical workflow for the isolation and structural validation of 1-ethyl-2-nitroimidazole.
Conclusion
1-Ethyl-2-nitro-1H-imidazole serves as a fundamental model for understanding the pharmacokinetics of hypoxia-targeted agents. By mastering its structural validation—specifically relying on the J=7.2 Hz coupling constant and m/z 141 mass signature—researchers can accurately profile impurities in clinical radiosensitizers or utilize the ethyl-imidazole scaffold to design next-generation bioreductive prodrugs and PET imaging tracers. The rigorous application of orthogonal analytical techniques ensures the scientific integrity required for translational drug development.
References
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National Institutes of Health (PMC). Ring Formation and Hydration Effects in Electron Attachment to Misonidazole. Retrieved from:[Link]
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National Institutes of Health (PMC). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from: [Link]
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National Institutes of Health (PubMed). Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry. Retrieved from:[Link]
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PLOS One. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. Retrieved from: [Link]
Sources
- 1. Ring Formation and Hydration Effects in Electron Attachment to Misonidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One [journals.plos.org]
